molecular formula C27H25FN4O3 B2627522 N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251691-78-7

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2627522
CAS No.: 1251691-78-7
M. Wt: 472.52
InChI Key: NKZWEJMXTFVCMM-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl group, a methoxyphenyl group, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluoro-substituted phenyl group and the methoxyphenyl group, followed by their coupling with an imidazole ring.

    Formation of Fluoro-Substituted Phenyl Group:

    Formation of Methoxyphenyl Group: The methoxy group is introduced to a phenyl ring using methanol and a catalyst, typically under reflux conditions.

    Coupling with Imidazole Ring: The final step involves the coupling of the fluoro-substituted phenyl group and the methoxyphenyl group with an imidazole ring, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores the biological activity of this compound, detailing its mechanisms, relevant studies, and implications for medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C27H25FN4O3
  • Molecular Weight : 463.51 g/mol
  • Functional Groups : The compound features a fluoro-substituted phenyl group, an imidazole ring, and an acetamido moiety, which contribute to its biological activity.

While specific mechanisms for this compound are not fully elucidated, it is believed to interact with various molecular targets such as enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets. The presence of the carboxamide group enhances this capability, allowing for effective modulation of biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Lines Tested : Various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM across different studies.
Cell LineIC50 (µM)Reference
A5490.39
MCF-70.46
HCT1160.01

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It may exert its effects by inhibiting the NF-κB signaling pathway, which is crucial in the inflammatory response.
  • Experimental Results : Studies have shown a reduction in pro-inflammatory cytokines when treated with this compound, indicating potential use in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Researchers conducted a series of assays to evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Results indicated that the compound induces apoptosis in cancer cells, supporting its potential as a chemotherapeutic agent.
  • In Vivo Studies :
    • Animal models treated with the compound showed significant tumor reduction compared to control groups.
    • These findings suggest that this compound could be further developed into a viable therapeutic agent.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-18-12-21(28)8-11-24(18)31-27(34)25-16-32(17-29-25)15-19-6-9-22(10-7-19)30-26(33)14-20-4-3-5-23(13-20)35-2/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWEJMXTFVCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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